molecular formula C14H12N4O7 B2486272 (Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 54107-19-6

(Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No. B2486272
CAS RN: 54107-19-6
M. Wt: 348.271
InChI Key: ZDDNIFADMKUMSG-NVNXTCNLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions that start with key intermediates like ethyl acetoacetate or hydrazine hydrate, undergoing condensation reactions. For instance, the synthesis of (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one involved the diazotization of 3,4-difluoroaniline followed by treatment with ethyl acetoacetate, highlighting the synthetic strategy that may be applicable to our compound of interest (Mohan et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing dinitrophenylhydrazono groups has been studied through various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized in detail, providing insights into the structural features that are likely shared with our compound of interest (Singh et al., 2013).

Chemical Reactions and Properties

The reactivity of hydrazono compounds is characterized by their interactions with various reagents, leading to the formation of diverse derivatives. The reactions typically involve nucleophilic addition or substitution mechanisms, depending on the nature of the substituents and reaction conditions. The synthesis and reactivity of 4-hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one with amines suggest a similar pattern of chemical behavior for our target compound (Ait‐Baziz et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be inferred from related structures. For instance, the crystallographic analysis of ethyl 3‐methyl‐1‐(2,4‐dinitrophenyl)‐1H‐pyrazole‐4‐carboxylate provided valuable information on intermolecular interactions and molecular packing, which are crucial for understanding the physical properties of similar compounds (Etti et al., 2003).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are essential for understanding the behavior of these compounds in different environments. Studies on compounds like ethyl-4-{[(2,4-dinitrophenyl)-hydrazono]-ethyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate provide a foundation for predicting the chemical properties of our compound of interest, focusing on reactivity patterns and stability under various conditions (Singh et al., 2012).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A novel and environmentally friendly synthesis method for derivatives of (Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one was developed using ultrasound-mediated condensation, which offers advantages like simple work-up, shorter reaction times, and higher yields (Wang et al., 2011).
  • Characterization and Properties : Compounds related to this chemical have been characterized using various techniques like FTIR, 1H-NMR, 13C-NMR, and LCMS. They showed anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).

Antimicrobial and Anticancer Activity

  • Antimicrobial Activity : Synthesized derivatives have demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests potential applications in combating microbial infections (Patel et al., 2011).
  • Anticancer Potential : Certain derivatives have shown broad anticancer activity, particularly against leukemia and colon cancer cell lines. This indicates the potential for developing novel anticancer therapies (Hassan et al., 2020).

Application in Corrosion Inhibition

  • Corrosion Inhibition : Pyran-2-one derivatives, closely related to the compound , have shown effective corrosion inhibition performance on mild steel in acidic mediums. These compounds act as mixed-type inhibitors, suggesting their use in protecting metals against corrosion (El Hattak et al., 2021).

Catalysis and Green Chemistry

  • Catalysis : ZnO nanoparticles were used as a highly efficient catalyst for synthesizing derivatives of 4-hydroxy-2H-pyran-2-one, suggesting that such compounds can be involved in green chemistry and catalysis processes (Hossaini et al., 2015).

Future Directions

The study and application of hydrazones, including 2,4-dinitrophenylhydrazones, is a robust field of research. Future directions could include the synthesis and study of new hydrazone derivatives, investigation of their potential biological activities, and their use in analytical chemistry .

Mechanism of Action

Target of Action

The2,4-dinitrophenyl group is known to play a role as an allergen and an epitope . An epitope is a specific site on an antigen to which an antibody binds, suggesting that this compound may interact with the immune system.

Mode of Action

Compounds containing a2,4-dinitrophenyl group are known to undergo reactions with amines . This suggests that the compound could interact with its targets through a similar mechanism, possibly involving the formation of a covalent bond with an amine group on the target molecule.

Pharmacokinetics

Compounds containing a2,4-dinitrophenyl group are known to be shock sensitive , which could potentially impact their bioavailability and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the shock sensitivity of compounds containing a 2,4-dinitrophenyl group suggests that physical factors such as pressure and temperature could impact their stability and reactivity.

properties

IUPAC Name

3-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O7/c1-7-5-12(19)13(14(20)25-7)8(2)15-16-10-4-3-9(17(21)22)6-11(10)18(23)24/h3-6,16,19H,1-2H3/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDNIFADMKUMSG-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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